

# Repurposing AZD1656 for Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**AZD1656**, a partial activator of the glucokinase (GK) enzyme, was initially developed for the treatment of type 2 diabetes. While its long-term glycemic control was found to be limited, a growing body of preclinical and clinical evidence has illuminated its potent immunomodulatory properties, suggesting its potential for repurposing in the treatment of a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core scientific data supporting the repurposing of **AZD1656**, with a focus on its mechanism of action, key experimental findings, and future directions.

## Core Mechanism of Action: Glucokinase Activation and Immunomodulation

**AZD1656** is a small molecule that allosterically activates glucokinase, a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in various cells, including pancreatic β-cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[1] **AZD1656** is classified as a partial glucokinase activator, meaning it reduces the Km (Michaelis constant) for glucose, thereby increasing the enzyme's affinity for its substrate.[2]



The immunomodulatory effects of **AZD1656** are primarily attributed to its influence on Regulatory T cells (Tregs). The migration of Tregs to sites of inflammation is a critical process for maintaining immune homeostasis and suppressing excessive inflammatory responses. This migration is an energy-intensive process that is dependent on glycolysis. By activating glucokinase in Tregs, **AZD1656** enhances their glycolytic flux, which in turn provides the necessary ATP for the dynamic cytoskeletal rearrangements required for cell motility.[3] This leads to an increased trafficking of Tregs to inflamed tissues, where they can exert their suppressive functions.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **AZD1656**.

**Table 1: Pharmacokinetic Parameters of AZD1656** 

| Parameter                      | Population            | Dose                                            | Value                             | Source |
|--------------------------------|-----------------------|-------------------------------------------------|-----------------------------------|--------|
| Tmax (h)                       | Healthy<br>Volunteers | Single Ascending<br>Doses (up to 180<br>mg)     | Rapidly<br>absorbed               | [4]    |
| Exposure                       | Healthy<br>Volunteers | Single Ascending<br>Doses (up to 180<br>mg)     | Dose-<br>proportional<br>increase | [4]    |
| Renal Excretion                | Patients with<br>T2DM | Multiple<br>Ascending<br>Doses (7-80 mg<br>BID) | Low                               | [5]    |
| Active Metabolite<br>(AZD5658) | Healthy<br>Volunteers | Single Ascending<br>Doses (up to 180<br>mg)     | Equipotent to AZD1656             | [4]    |

# Table 2: Preclinical Efficacy Data in a Diabetic Cardiomyopathy Model (db/db mice)



| Parameter                                 | Treatment Group | Outcome    | Source |
|-------------------------------------------|-----------------|------------|--------|
| Cardiac Diastolic  Dysfunction            | AZD1656-treated | Attenuated | [6]    |
| Metabolic Remodeling                      | AZD1656-treated | Reversed   | [6]    |
| Infarct Size                              | AZD1656-treated | Reduced    | [6]    |
| Myocardial T-cell and B-cell Infiltration | AZD1656-treated | Reduced    | [2][6] |
| Cardiac Fibrosis                          | AZD1656-treated | Reduced    | [6]    |

Table 3: Clinical Efficacy Data from the ARCADIA Trial

(COVID-19 in Diabetic Patients)

| Endpoint                      | AZD1656<br>Group | Placebo Group | p-value          | Source |
|-------------------------------|------------------|---------------|------------------|--------|
| Mortality (Day<br>28)         | 5% (4/80)        | 12.3% (9/73)  | 0.090            | [7]    |
| Mortality (Day 7)             | 0% (0/80)        | 8.2% (6/73)   | 0.011 (post hoc) | [7]    |
| Time to Hospital<br>Discharge | -                | -             | 0.16             | [7]    |

# **Key Experimental Protocols**Preclinical Model of Diabetic Cardiomyopathy

- Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/h littermates are used as controls.[8]
- Drug Administration: AZD1656 is administered to the db/db mice, typically mixed with their chow, for a specified period (e.g., 6 weeks).[6]
- Echocardiography: Cardiac function is assessed using high-frequency ultrasound. M-mode and Doppler imaging are used to measure parameters such as left ventricular ejection



fraction, fractional shortening, and diastolic function (e.g., E/e' ratio).[2]

- Immunophenotyping: Hearts are harvested, digested, and single-cell suspensions are prepared. Flow cytometry is used to identify and quantify various immune cell populations, including T cells (CD3+, CD4+, CD8+), B cells (B220+), and macrophages (F4/80+).[6]
- Histology: Heart sections are stained with reagents such as Masson's trichrome to assess the degree of fibrosis.[6]

### **ARCADIA Clinical Trial**

- Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase II trial.[9]
- Participants: Patients with type 1 or type 2 diabetes hospitalized with confirmed or suspected COVID-19.[9]
- Intervention: Patients were randomized to receive either **AZD1656** or a matching placebo, in addition to standard of care.[9]
- Primary Endpoint: The primary outcome was typically a measure of clinical improvement at a specific time point (e.g., day 14), often assessed using a clinical scale such as the WHO 8-point Ordinal Scale for Clinical Improvement.[9]
- Immunophenotyping: Blood samples were collected at baseline and at specified time points during the trial. Flow cytometry was used to analyze various immune cell populations and their activation states.[7]

## Preclinical Model of Systemic Lupus Erythematosus (SLE)

- Animal Model: The NZB/W F1 hybrid mouse model is a commonly used spontaneous model of lupus. These mice develop autoantibodies and kidney damage (lupus nephritis) that mimic human SLE.[10]
- Study Design: Conduit Pharmaceuticals has partnered with Charles River Laboratories to conduct preclinical studies.[11] The studies will evaluate the effect of AZD1656 on disease



progression, inflammatory biomarkers, and pro-inflammatory cytokine levels, with a focus on Treg immunoregulation.[12]

 Endpoints: Key endpoints will likely include measures of proteinuria, serum autoantibody levels, kidney histopathology, and analysis of immune cell populations in lymphoid organs and the kidneys.[10] Results from these studies are anticipated in the second quarter of 2025.[12]

# Signaling Pathways and Experimental Workflows Signaling Pathway of AZD1656-mediated Treg Cell Migration



Click to download full resolution via product page

Caption: AZD1656 enhances Treg cell migration by activating glucokinase.

# Experimental Workflow for Preclinical Evaluation of AZD1656 in Diabetic Cardiomyopathy





Click to download full resolution via product page

Caption: Workflow for assessing **AZD1656** in a diabetic cardiomyopathy model.

### **Future Directions and Conclusion**

The existing data strongly support the continued investigation of **AZD1656** as a therapeutic agent for inflammatory and autoimmune diseases. Key future directions include:

 Completion and analysis of preclinical lupus studies: The results from the ongoing studies in the NZB/W mouse model will be crucial in determining the potential of AZD1656 in systemic lupus erythematosus and lupus nephritis.[12]



- Phase 2a clinical trials: Conduit Pharmaceuticals is planning a Phase 2a clinical trial of
   AZD1656 in patients with systemic lupus erythematosus with nephritis and ANCA-associated
   vasculitis.[12] The outcomes of this trial will be pivotal in establishing the clinical efficacy and
   safety of AZD1656 in these patient populations.
- Exploration in other inflammatory conditions: Given its mechanism of action, **AZD1656** could be a candidate for other T-cell mediated autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
- Investigation of direct effects on other immune cells: Further research is warranted to
  determine if AZD1656 has clinically relevant direct effects on other immune cells, such as
  macrophages and dendritic cells, which could contribute to its overall anti-inflammatory
  profile.

In conclusion, **AZD1656** represents a promising drug repurposing candidate with a novel immunomodulatory mechanism. By enhancing the migratory capacity of regulatory T cells, **AZD1656** has the potential to restore immune homeostasis in a variety of inflammatory disease settings. The ongoing and planned preclinical and clinical studies will be critical in fully elucidating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allosteric activators of glucokinase: potential role in diabetes therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Lupus Erythematosus Clinical Trial Pipeline Gains Momentum as 120+ Key Companies at the Forefront | DelveInsight [prnewswire.com]

### Foundational & Exploratory





- 5. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulation by AZD1656 reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Pathways Involved in Regulatory T Cell Functionality [frontiersin.org]
- 8. Mapping the cellular and molecular landscape of cardiac non-myocytes in murine diabetic cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apixaban to Prevent Recurrence After Cryptogenic Stroke in Patients With Atrial Cardiopathy: The ARCADIA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Conduit Pharmaceuticals Partners with Charles River Laboratories to Evaluate AZD1656 for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 12. Conduit Pharmaceuticals Announces Advancements in Lupus Treatment Research | Lupus Foundation of America [lupus.org]
- To cite this document: BenchChem. [Repurposing AZD1656 for Inflammatory Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665935#azd1656-s-repurposing-for-inflammatory-diseases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com